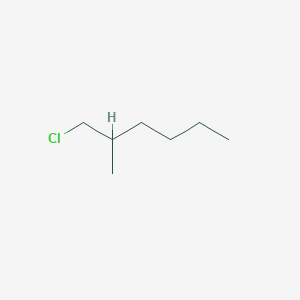

1-Chloro-2-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H15Cl |

|---|---|

Molecular Weight |

134.65 g/mol |

IUPAC Name |

1-chloro-2-methylhexane |

InChI |

InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |

InChI Key |

VVROFNMTCHTDES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-chloro-2-methylhexane, a halogenated alkane with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. This document details established synthetic methodologies, thorough characterization protocols, and the expected analytical data.

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C₇H₁₅Cl. Its structure, featuring a chlorine atom on a primary carbon adjacent to a chiral center, makes it a valuable building block in the synthesis of more complex molecules. The presence of the chloro group allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and eliminations, paving the way for the introduction of diverse functional groups.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the chlorination of the corresponding primary alcohol, 2-methyl-1-hexanol. Two primary methods for this transformation are the use of thionyl chloride and the Appel reaction.

Method 1: Synthesis using Thionyl Chloride

The reaction of a primary alcohol with thionyl chloride (SOCl₂) is a widely used method for the preparation of alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product. To prevent unwanted side reactions, a base such as pyridine (B92270) is often added to neutralize the HCl generated.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1-hexanol.

-

Cool the flask in an ice bath and slowly add thionyl chloride from the dropping funnel with constant stirring.

-

After the addition is complete, add a stoichiometric amount of pyridine to the reaction mixture.

-

Allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and carefully pour it over crushed ice.

-

Separate the organic layer and wash it successively with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides using a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, in this case, carbon tetrachloride (CCl₄)[1][2]. The reaction proceeds with inversion of configuration at a stereocenter.

Experimental Protocol:

-

To a stirred solution of triphenylphosphine in anhydrous dichloromethane (B109758) at 0 °C, add carbon tetrachloride.

-

To this mixture, add a solution of 2-methyl-1-hexanol in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The byproduct, triphenylphosphine oxide, can be largely removed by filtration.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are routinely employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅Cl | [3][4] |

| Molecular Weight | 134.65 g/mol | [3] |

| Boiling Point | 142-144 °C | |

| Density | 0.875 g/mL | |

| Refractive Index | 1.428 |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4-3.6 | m | 2H | -CH₂Cl |

| ~1.6-1.8 | m | 1H | -CH(CH₃)- |

| ~1.2-1.4 | m | 6H | -CH₂- (x3) |

| ~0.9 | t | 3H | -CH₂CH₃ |

| ~0.9 | d | 3H | -CH(C H₃)- |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~48-50 | -CH₂Cl |

| ~38-40 | -CH(CH₃)- |

| ~30-32 | -CH₂- |

| ~28-30 | -CH₂- |

| ~22-24 | -CH₂- |

| ~18-20 | -CH(C H₃)- |

| ~13-15 | -CH₂C H₃ |

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1380 | Medium | C-H bending (methyl) |

| 725-650 | Strong | C-Cl stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

Common fragmentation pathways for haloalkanes include the loss of the halogen atom and cleavage of C-C bonds. Key fragments for this compound would include:

-

[M-Cl]⁺: Loss of a chlorine radical.

-

[C₄H₉]⁺: Cleavage of the C-C bond between C2 and C3, leading to a butyl cation.

-

[CH₂Cl]⁺: Cleavage of the C-C bond between C1 and C2.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual representation of its utility in a hypothetical signaling pathway modification context.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Conceptual diagram of this compound as a precursor to a bioactive molecule.

Conclusion

This technical guide has outlined the key methodologies for the synthesis of this compound from 2-methyl-1-hexanol and detailed the necessary analytical techniques for its comprehensive characterization. The provided data serves as a benchmark for researchers working with this compound. The versatility of the chloro-functional group makes this compound a valuable intermediate for the synthesis of a wide range of organic molecules, with potential applications in medicinal chemistry and drug development.

References

"1-Chloro-2-methylhexane" chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1][2][3] As a primary alkyl halide with steric hindrance adjacent to the reactive center, its chemical behavior is of interest in synthetic organic chemistry. This document provides a comprehensive overview of the known chemical properties and reactivity of this compound, intended to serve as a technical resource for professionals in research and development. Due to the limited availability of experimental data for this specific compound, some properties are presented as computed values or are compared with analogous compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | [1][2][3] |

| Molecular Weight | 134.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 86525-68-0 | [1] |

| Boiling Point (Calculated) | 396.55 K (123.4 °C) | [4] |

| Density (Analogous Compound) | ~0.86 g/cm³ (estimated from 2-chloro-2-methylhexane) | [5][6] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., benzene, xylene). (by analogy with 1-chlorohexane) | [7] |

| LogP (Octanol/Water Partition Coefficient) | 3.6 | [1] |

Reactivity and Reaction Mechanisms

As a primary alkyl halide, this compound is a versatile substrate for a variety of nucleophilic substitution and elimination reactions. The presence of a methyl group on the carbon adjacent to the carbon-chlorine bond (C2 position) introduces steric hindrance that significantly influences its reactivity.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.

The rate of Sₙ2 reactions is sensitive to steric hindrance. For primary alkyl halides, the order of reactivity is methyl > 1° > 2° >> 3°.[8] The methyl group at the β-position in this compound provides some steric hindrance, which may slow the reaction rate compared to a linear 1-chloroalkane.[9]

CH₃

|

H-CH₂-Cl

];

transition_state [label=<

Transition State

Nu ...

CH₃

|

H-CH₂

... Cl

, shape="box", style="rounded,filled", fillcolor="#F1F3F4"];

product [label=<

CH₃

|

H-CH₂-Nu

]; leaving_group [label="Cl⁻", fontcolor="#34A853"];

reactant -> transition_state [label="Attack"]; substrate -> transition_state; transition_state -> product [label="Inversion of\nstereochemistry"]; transition_state -> leaving_group; } .dot

Caption: Generalized Sₙ2 reaction mechanism for this compound.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form an alkene. In this concerted reaction, the base abstracts a proton from a carbon adjacent to the one bearing the chlorine, while simultaneously the carbon-chlorine bond breaks and a double bond is formed.

According to Zaitsev's rule, the major product of an elimination reaction is the more substituted (more stable) alkene.[10] For this compound, removal of a proton from the C2 position would lead to the more substituted 2-methylhex-1-ene.

H

CH₃

H

|

|

|

CH₃(CH₂)₂-CH

CH

C-Cl

|

H

];

product_alkene [label=<

CH₃

|

CH₂

, label="2-Methylhex-1-ene"];

product_acid [label="BH", fontcolor="#34A853"]; product_halide [label="Cl⁻", fontcolor="#34A853"];

reactant_base -> substrate [label="Proton abstraction"]; substrate -> product_alkene [label="Concerted elimination"]; substrate -> product_halide; reactant_base -> product_acid; } .dot

Caption: E2 elimination reaction of this compound.

Experimental Protocols

General Procedure for Sₙ2 Reaction

A general protocol for a nucleophilic substitution reaction of this compound with a nucleophile, such as sodium iodide in acetone, is outlined below. The formation of a precipitate (sodium chloride, which is insoluble in acetone) would indicate that a reaction has occurred.

Caption: General workflow for an Sₙ2 reaction of this compound.

General Procedure for E2 Reaction

A typical procedure for an elimination reaction would involve treating this compound with a strong base, such as potassium tert-butoxide, in a suitable solvent like tert-butanol.

Caption: General workflow for an E2 elimination of this compound.

Conclusion

This compound is a primary alkyl halide whose reactivity is modulated by the presence of a methyl group at the C2 position. It is expected to be a good substrate for Sₙ2 reactions, although at a potentially slower rate than unbranched analogues due to steric hindrance. It can also undergo E2 elimination to yield primarily the more substituted alkene. While specific experimental data for this compound is scarce, its chemical behavior can be reasonably predicted based on the well-established principles of organic chemistry and by analogy to similar compounds. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.

References

- 1. This compound | C7H15Cl | CID 523771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Hexane, 1-chloro-2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-CHLORO-2-METHYLHEXANE CAS#: 4398-65-6 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. Question Consider the chemical reaction shown in the image. What is the .. [askfilo.com]

In-Depth Technical Guide: 1-Chloro-2-methylhexane (CAS Number: 86525-68-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylhexane is a halogenated alkane with the chemical formula C₇H₁₅Cl. As a chiral molecule, it exists as two enantiomers. This document provides a comprehensive overview of its known and predicted physicochemical properties, spectroscopic information, and expected chemical reactivity. The information herein is intended to serve as a foundational resource for its application in research and development, particularly in organic synthesis and as a potential building block in drug discovery.

Physicochemical Properties

Quantitative data for this compound is limited. The following tables summarize available computed and experimental data, alongside predicted values for key physical properties.

Table 1: General and Computed Properties

| Property | Value | Source |

| CAS Number | 86525-68-0 | [1][2][3] |

| Molecular Formula | C₇H₁₅Cl | [1] |

| Molecular Weight | 134.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCC(C)CCl | [1] |

| InChI | InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | [1] |

| InChIKey | VVROFNMTCHTDES-UHFFFAOYSA-N | [1] |

| XLogP3-AA (Predicted) | 3.6 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 70.8 | [1] |

Table 2: Predicted and Experimental Physical Properties

| Property | Value | Notes |

| Boiling Point | Not available | Predicted values for similar chloroalkanes are in the range of 150-160 °C. |

| Melting Point | Not available | Expected to be a low-melting solid or a liquid at room temperature. |

| Density | Not available | Predicted to be less than 1 g/mL. |

| Solubility in Water | Not available | Predicted to be poorly soluble based on its nonpolar alkyl structure. |

| Kovats Retention Index | 921 | Experimental value from NIST WebBook.[4][5][6] |

Spectroscopic Data and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

A complex multiplet for the proton on the chiral center (C2).

-

A doublet of doublets for the two diastereotopic protons on C1.

-

Overlapping multiplets for the methylene (B1212753) protons of the butyl chain.

-

A doublet for the methyl group at C2.

-

A triplet for the terminal methyl group of the butyl chain.

Expected ¹³C NMR Spectral Features:

-

A signal for the chloromethyl carbon (C1) in the range of 40-50 ppm.

-

A signal for the chiral carbon (C2) in the range of 30-40 ppm.

-

Signals for the remaining carbons of the hexane (B92381) chain in the aliphatic region.

Generalized Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-220 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Expected IR Spectral Features:

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.

-

A C-Cl stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

Generalized Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

-

Chemical Reactivity and Synthetic Applications

This compound, as a primary alkyl halide with steric hindrance at the beta-position, is expected to undergo a variety of reactions common to this class of compounds.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a substrate for Sₙ2 reactions. The rate of reaction will be influenced by the steric bulk of the methyl group at the C2 position, which may hinder the backside attack of the nucleophile.

Generalized Experimental Protocol for a Sₙ2 Reaction with Sodium Hydroxide:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as a mixture of ethanol (B145695) and water.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to drive the reaction to completion.

-

After cooling, the product, 2-methylhexan-1-ol, can be extracted with an organic solvent and purified by distillation.

Grignard Reagent Formation and Subsequent Reactions

The carbon-chlorine bond in this compound can be converted into a carbon-magnesium bond to form a Grignard reagent. This organometallic compound is a potent nucleophile and can be used to form new carbon-carbon bonds.

Generalized Experimental Protocol for Grignard Reagent Formation:

-

Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a flask and activate with a small crystal of iodine if necessary.

-

Add anhydrous diethyl ether or THF as the solvent.

-

Slowly add a solution of this compound in the anhydrous ether to the magnesium suspension.

-

The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of a cloudy grey solution indicates the formation of the Grignard reagent, (2-methylhexyl)magnesium chloride.

This Grignard reagent can then be used in subsequent reactions, for example, with a carbonyl compound like acetone (B3395972) to form a tertiary alcohol.

Safety and Handling

Specific safety data for this compound is not available. However, based on the properties of similar alkyl halides, it should be handled with care. It is likely to be a flammable liquid and may cause skin and eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chiral haloalkane with potential applications in organic synthesis. While experimental data on its physical properties are scarce, its reactivity can be predicted based on its chemical structure. The generalized protocols and reaction pathways described in this guide provide a starting point for researchers interested in utilizing this compound in their work. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic utility.

References

- 1. This compound | C7H15Cl | CID 523771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 86525-68-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 86525-68-0 | Buy Now [molport.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomers of 1-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-chloro-2-methylhexane, detailing their structural relationship, physicochemical properties, and experimental protocols for their synthesis and separation.

Introduction to the Stereoisomerism of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a chloromethyl group, and a butyl group. This chirality gives rise to two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (R)-1-chloro-2-methylhexane and (S)-1-chloro-2-methylhexane based on the Cahn-Ingold-Prelog priority rules.

Caption: Relationship between the racemic mixture and the (R) and (S) enantiomers of this compound.

Physicochemical Properties

Enantiomers exhibit identical physical properties in an achiral environment. Therefore, (R)- and (S)-1-chloro-2-methylhexane have the same boiling point, density, and refractive index. Their chemical properties are also identical when reacting with achiral reagents. The primary distinguishing feature between enantiomers is their interaction with plane-polarized light, known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| Boiling Point | 140 °C (at 760 mmHg) | ChemSrc[2] |

| Density | 0.86 g/cm³ | ChemSrc[2] |

| Optical Rotation | The specific rotation values for the pure (R) and (S) enantiomers have not been experimentally reported. However, they are expected to be equal in magnitude and opposite in sign. The racemic mixture is optically inactive. |

Experimental Protocols

Stereoselective Synthesis

The enantiomers of this compound can be synthesized from their corresponding chiral alcohol precursors, (R)-2-methylhexan-1-ol and (S)-2-methylhexan-1-ol. The stereochemical outcome of the chlorination reaction depends on the chosen reagent and reaction conditions.

This protocol describes the conversion of a chiral alcohol to the corresponding alkyl chloride with inversion of stereochemistry, a process known as the Walden inversion.[3] This is typically achieved using thionyl chloride (SOCl₂) in the presence of a base like pyridine.[2][4]

Workflow for Stereoselective Synthesis with Inversion:

References

Spectroscopic Analysis of 1-Chloro-2-methylhexane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-chloro-2-methylhexane (C₇H₁₅Cl), tailored for researchers, scientists, and professionals in drug development. It includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside Infrared (IR) spectroscopy data derived from experimental spectra. Detailed experimental protocols and a structural analysis workflow are also presented.

Spectroscopic Data Summary

The following sections present the predicted and observed spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of readily available, fully assigned experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on established chemical shift principles and data from analogous alkyl halide structures.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1a, H-1b | ~ 3.45 | Doublet of Doublets (dd) | 2H | J(H1a, H2) ≈ 6.5, J(H1b, H2) ≈ 5.5 |

| H-2 | ~ 1.75 | Multiplet (m) | 1H | - |

| H-3 | ~ 1.25 - 1.40 | Multiplet (m) | 2H | - |

| H-4 | ~ 1.25 - 1.40 | Multiplet (m) | 2H | - |

| H-5 | ~ 1.25 - 1.40 | Multiplet (m) | 2H | - |

| H-6 | ~ 0.90 | Triplet (t) | 3H | J(H6, H5) ≈ 7.0 |

| C2-CH₃ | ~ 0.95 | Doublet (d) | 3H | J(CH₃, H2) ≈ 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-1 (-CH₂Cl) | ~ 49.5 |

| C-2 (-CH) | ~ 38.0 |

| C-3 (-CH₂) | ~ 34.5 |

| C-4 (-CH₂) | ~ 29.0 |

| C-5 (-CH₂) | ~ 23.0 |

| C-6 (-CH₃) | ~ 14.0 |

| C2-CH₃ | ~ 16.5 |

Infrared (IR) Spectroscopy

The following data is based on the typical absorption frequencies for alkyl halides and analysis of the experimental spectrum available from SpectraBase.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2960 - 2850 | Strong | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| 1465 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |

| 1380 | Medium | C-H Bend (Symmetric) | -CH₃ |

| ~ 725 | Medium-Weak | C-Cl Stretch | Chloroalkane |

Mass Spectrometry (MS)

The fragmentation pattern for this compound is predicted based on the principles of electron ionization (EI) mass spectrometry for halogenated alkanes.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Comments |

| 134 / 136 | [C₇H₁₅Cl]⁺˙ | Molecular ion (M⁺˙). The M+2 peak at m/z 136 is expected with ~1/3 the intensity of the m/z 134 peak due to the ³⁷Cl isotope. |

| 99 | [C₇H₁₅]⁺ | Loss of chlorine radical (M - Cl). |

| 91 / 93 | [C₄H₈Cl]⁺ | Result of cleavage at the C2-C3 bond (alpha-cleavage). Expected to be a significant fragment. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment from cleavage of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Propyl cation, another common alkyl fragment. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Parameters :

-

Spectrometer : 400 MHz (or higher) NMR spectrometer.

-

Nucleus : ¹H and ¹³C.

-

Temperature : 298 K.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Acquisition Time : 4 seconds.[1]

-

Relaxation Delay : 1 second.

-

Number of Scans : 16-32, averaged to improve signal-to-noise.

-

Spectral Width : -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Standard single-pulse with proton decoupling.

-

Pulse Angle : 30°.[1]

-

Acquisition Time : 4 seconds.[1]

-

Relaxation Delay : 2 seconds (no delay may also be suitable for small molecules).[1]

-

Number of Scans : 1024-4096, averaged due to the low natural abundance of ¹³C.

-

Spectral Width : 0 to 220 ppm.

-

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID) data. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal.[2]

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Instrument Parameters :

-

Data Acquisition and Processing :

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a 100 ppm solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

-

GC Parameters :

-

GC System : Gas chromatograph with a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector : Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume : 1 µL.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Parameters :

-

MS System : Quadrupole mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : Scan from m/z 35 to 350.

-

-

Data Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) if available.

Visualization of Spectroscopic Analysis

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of structural elucidation for this compound.

References

"1-Chloro-2-methylhexane" molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2-methylhexane, a halogenated alkane of interest in various chemical syntheses. This document details its molecular structure, physicochemical properties, synthesis protocols, and chemical reactivity. A summary of safety considerations is also included to ensure safe handling and use in a laboratory setting. The information is presented to be a valuable resource for professionals in research, drug development, and other scientific disciplines.

Molecular Identity and Structure

This compound is a chlorinated hydrocarbon with the molecular formula C₇H₁₅Cl.[1][2] Its IUPAC name is this compound.[1] The structure consists of a hexane (B92381) backbone with a chlorine atom attached to the first carbon and a methyl group on the second carbon. This substitution pattern makes it a primary alkyl halide with a chiral center at the second carbon.

The molecular structure of this compound is illustrated below:

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed. For comparison, the experimental data for the isomeric compound 2-Chloro-2-methylhexane (B1597336) are also included where available, but it should be stressed that these are distinct compounds with different properties.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₇H₁₅Cl | --- | [1][2] |

| Molecular Weight | 134.65 g/mol | Computed | [1] |

| Boiling Point | 140 °C (for 2-chloro-2-methylhexane) | Experimental | [3][4] |

| Melting Point | -69.5 °C (estimate for 2-chloro-2-methylhexane) | Estimated | [3] |

| Density | 0.86 g/cm³ (for 2-chloro-2-methylhexane) | Experimental | [3][4] |

| Kovats Retention Index | 921 | Experimental | [1][5] |

| Solubility | Sparingly soluble in water | General observation | [6] |

Synthesis

The primary route for the synthesis of this compound is through the nucleophilic substitution of the hydroxyl group in 2-methyl-1-hexanol. This can be achieved using various chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is based on the general procedure for the conversion of primary alcohols to alkyl chlorides.

Materials:

-

2-methyl-1-hexanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a scavenger for HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1-hexanol dissolved in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the alcohol solution with constant stirring. The reaction is exothermic. If pyridine is used, it should be present in the flask with the alcohol.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture and carefully pour it over crushed ice to decompose any excess thionyl chloride.

-

Separate the ethereal layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the ethereal layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

The crude this compound is then purified by fractional distillation.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

This compound, as a primary alkyl halide, is susceptible to nucleophilic substitution and elimination reactions. The presence of a methyl group at the C-2 position introduces some steric hindrance, which can influence the reaction rates and pathways compared to unbranched primary alkyl halides.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is a substrate for Sₙ2 reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. The rate of these reactions is sensitive to the steric bulk around the reaction center. The methyl group at the adjacent carbon can slightly decrease the rate of Sₙ2 reactions compared to n-heptyl chloride.[7]

Caption: Generalized Sₙ2 reaction pathway for this compound.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. The major product would be 2-methyl-1-hexene, following Zaitsev's rule is not strictly applied due to the use of a bulky base which would favor the Hofmann product, however with a small strong base Zaitsev's product, 2-methyl-2-hexene, could also be formed.

Safety and Handling

-

Flammability: Low molecular weight haloalkanes can be flammable.[9] Keep away from heat, sparks, and open flames.

-

Toxicity: Many halogenated organic compounds are toxic and can pose health risks, including potential carcinogenicity and neurological damage upon prolonged exposure.[8][11]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a primary alkyl halide with a defined molecular structure and predictable chemical reactivity. While experimental data on its physical properties are limited, its synthesis and reactions are consistent with those of similar halogenated alkanes. This guide provides a foundational understanding of this compound for its application in chemical research and development. Adherence to appropriate safety protocols is essential when handling this and other halogenated hydrocarbons.

References

- 1. This compound | C7H15Cl | CID 523771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2-chloro-2-methylhexane | CAS#:4398-65-6 | Chemsrc [chemsrc.com]

- 5. This compound [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 8. rroij.com [rroij.com]

- 9. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 11. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling points solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to Chloroheptanes (C7H15Cl): IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloroheptane (C7H15Cl), detailing their IUPAC nomenclature, common synonyms, and key physicochemical properties. The information is structured to serve as a vital resource for professionals in research, chemical synthesis, and drug development, where a thorough understanding of isomeric structures and their characteristics is paramount.

Isomers of Chloroheptane

The molecular formula C7H15Cl represents numerous constitutional isomers, arising from the various arrangements of the seven-carbon backbone and the position of the chlorine atom. These isomers can be broadly categorized based on the carbon skeleton of the parent heptane (B126788) isomer. There are nine constitutional isomers of heptane, each giving rise to one or more distinct chloroheptane isomers upon substitution.[1][2]

Isomers Derived from n-Heptane

The straight-chain alkane, n-heptane, yields four constitutional isomers of chloroheptane, differing by the position of the chlorine atom along the carbon chain.

-

1-Chloroheptane (B146330): Also known as n-heptyl chloride, this is a primary alkyl halide.[3]

-

2-Chloroheptane: A secondary alkyl halide.

-

3-Chloroheptane: Another secondary alkyl halide.

-

4-Chloroheptane: A secondary alkyl halide, with the chlorine atom at the central carbon of the heptane chain.

Isomers Derived from Methylhexanes

Substitution on the various methylhexane backbones results in a larger number of branched chloroheptane isomers.

-

From 2-Methylhexane:

-

1-Chloro-2-methylhexane

-

2-Chloro-2-methylhexane

-

3-Chloro-2-methylhexane

-

4-Chloro-2-methylhexane

-

5-Chloro-2-methylhexane

-

6-Chloro-2-methylhexane (1-chloro-5-methylhexane)

-

-

From 3-Methylhexane:

-

1-Chloro-3-methylhexane

-

2-Chloro-3-methylhexane[4]

-

Isomers Derived from Dimethylpentanes and Other Branched Heptanes

Further branching of the carbon skeleton leads to additional isomers.

-

From 2,2-Dimethylpentane:

-

1-Chloro-2,2-dimethylpentane[5]

-

3-Chloro-2,2-dimethylpentane

-

4-Chloro-2,2-dimethylpentane

-

5-Chloro-2,2-dimethylpentane (1-chloro-4,4-dimethylpentane)

-

-

From 2,3-Dimethylpentane:

-

From 2,4-Dimethylpentane:

-

1-Chloro-2,4-dimethylpentane

-

2-Chloro-2,4-dimethylpentane

-

3-Chloro-2,4-dimethylpentane

-

-

From 3,3-Dimethylpentane:

-

1-Chloro-3,3-dimethylpentane

-

-

From 3-Ethylpentane:

-

1-Chloro-3-ethylpentane

-

2-Chloro-3-ethylpentane

-

3-Chloro-3-ethylpentane

-

-

From 2,2,3-Trimethylbutane:

-

1-Chloro-2,2,3-trimethylbutane

-

1-Chloro-3,3-dimethyl-2-ethylpropane (alternative naming)

-

Physicochemical Data of Selected Chloroheptane Isomers

The following tables summarize key quantitative data for some of the more common chloroheptane isomers. Data for many of the highly branched isomers is less readily available in the literature.

| IUPAC Name | Synonyms | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1-Chloroheptane | n-Heptyl chloride | 629-06-1 | 134.65 | 159-161[8] | -69[8] | 0.881 at 25°C[8] | 1.425[8] |

| 2-Chloroheptane | - | 1001-89-4 | 134.65 | 150 (est.) | - | - | - |

| 3-Chloroheptane | - | 999-52-0 | 134.65 | - | - | - | - |

| 4-Chloroheptane | - | 998-95-8 | 134.65 | - | - | - | - |

| This compound | - | - | 134.65 | - | - | - | - |

| 2-Chloro-2-methylhexane | - | 4398-65-6 | 134.65 | - | - | - | - |

| 3-Chloro-3-methylhexane | - | 43197-78-0 | 134.65 | - | - | - | - |

| 1-Chloro-2,2-dimethylpentane | - | - | 134.65 | - | - | - | - |

| 1-Chloro-2,3-dimethylpentane | - | - | 134.65 | - | - | - | - |

| 2-Chloro-2,3-dimethylpentane | - | 59889-45-1 | 134.65 | - | - | - | - |

| 3-Chloro-2,3-dimethylpentane | 2,3-Dimethyl-3-chloropentane | 595-38-0 | 134.65 | - | - | - | - |

Experimental Protocols

Synthesis of Chloroheptanes

1. From Alcohols via Nucleophilic Substitution

A common and reliable method for the synthesis of chloroalkanes is the reaction of the corresponding alcohol with a chlorinating agent. For the preparation of 1-chlorohexane (B165106) (as an analogue for 1-chloroheptane), thionyl chloride is a suitable reagent.

-

Reaction: R-OH + SOCl₂ → R-Cl + SO₂ + HCl

-

Procedure Outline (adapted for 1-Heptanol):

-

In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place 1-heptanol.

-

Slowly add thionyl chloride dropwise to the flask, maintaining a controlled temperature, as the reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for one hour to ensure the reaction goes to completion.

-

Rearrange the apparatus for distillation.

-

Slowly distill the mixture. The initial fraction will be excess thionyl chloride.

-

Collect the fraction that distills at the boiling point of 1-chloroheptane (approximately 159-161 °C).

-

Wash the crude product in a separatory funnel successively with distilled water, a dilute sodium bicarbonate solution, and finally with water again to remove any unreacted acid and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride, filter, and redistill to obtain the purified 1-chloroheptane.[9]

-

2. Free-Radical Chlorination of Heptanes

Alkanes can be chlorinated via a free-radical substitution reaction, typically initiated by UV light. This method often leads to a mixture of isomeric products, as the chlorine radical can abstract a hydrogen atom from different positions on the alkane chain.[10][11]

-

Reaction: C₇H₁₆ + Cl₂ --(UV light)--> C₇H₁₅Cl + HCl

-

Procedure Outline:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp, place the desired heptane isomer.

-

Bubble chlorine gas through the alkane while irradiating the mixture with UV light. The reaction temperature should be controlled.

-

The reaction is typically monitored by gas chromatography (GC) to determine the extent of conversion and the product distribution.

-

Once the desired conversion is achieved, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

-

The resulting mixture of chloroheptane isomers and unreacted alkane is then separated, typically by fractional distillation.

-

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of chloroheptane isomers. The chemical shifts and splitting patterns of the proton and carbon signals provide detailed information about the connectivity of atoms and the position of the chlorine substituent.[12][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the chloroheptane isomers and to study their fragmentation patterns. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic M+2 peak in the mass spectrum, which is a clear indicator of a monochlorinated compound.[14][15][16]

Signaling Pathways and Logical Relationships

Reaction Mechanisms

1. Synthesis of a Tertiary Chloroheptane from an Alkene

The synthesis of a tertiary chloroalkane such as 3-chloro-3-methylhexane can be achieved via the hydrohalogenation of an alkene. This reaction proceeds through a carbocation intermediate and follows Markovnikov's rule.

References

- 1. Heptane - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. 1-Chloroheptane | C7H15Cl | CID 12371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methylhexane | C7H15Cl | CID 19107669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-2,2-dimethylpentane | C7H15Cl | CID 21413630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloro-2,3-dimethylpentane | C7H15Cl | CID 65919790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-2,3-dimethylpentane [webbook.nist.gov]

- 8. 1-Chloroheptane | 629-06-1 [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. aakash.ac.in [aakash.ac.in]

- 11. How many constitutional isomers of C7H15Cl will form class 12 chemistry CBSE [vedantu.com]

- 12. 1-Chloroheptane(629-06-1) 1H NMR [m.chemicalbook.com]

- 13. 2-CHLOROHEPTANE(1001-89-4) 1H NMR [m.chemicalbook.com]

- 14. 1-Chloroheptane(629-06-1) MS spectrum [chemicalbook.com]

- 15. Heptane, 2-chloro- [webbook.nist.gov]

- 16. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

"1-Chloro-2-methylhexane" physical properties (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined and calculated physical properties of 1-chloro-2-methylhexane, with a focus on its boiling point and density. This document also outlines the standard experimental protocols for the determination of these properties, intended to support research and development activities where this compound is utilized.

Physical Properties of Haloalkanes

Haloalkanes, such as this compound, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. Their physical properties are significantly influenced by the nature of the halogen atom and the structure of the carbon skeleton. The boiling points of haloalkanes are generally higher than their parent alkanes due to increased molecular weight and the introduction of dipole-dipole interactions alongside van der Waals forces.[1][2] The density of haloalkanes also tends to be higher than the corresponding alkanes, increasing with the atomic mass of the halogen and the number of halogen atoms present.[1][2]

Quantitative Data for this compound and a Structural Isomer

The following table summarizes the available physical property data for this compound and its isomer, 2-chloro-2-methylhexane. It is crucial to distinguish between isomers as their structural differences can lead to variations in physical properties.

| Property | This compound | 2-Chloro-2-methylhexane | Unit | Data Type | Source |

| Boiling Point | 396.55 (123.4) | 140 | K (°C) | Calculated | Cheméo[3] |

| 152.39 | °C | Estimated | ChemicalBook[4] | ||

| Density | Data not available | 0.86 | g/cm³ | Experimental | Guidechem[5], ChemicalBook[4] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of boiling point and density for liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] Common methods for its determination include the Thiele tube method and simple distillation.

3.1.1 Thiele Tube Method

This micro-scale method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the Durham tube.[7]

-

A capillary tube, with its open end downwards, is placed inside the Durham tube containing the sample.[7]

-

The Durham tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7]

-

The thermometer and tube assembly are placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid is allowed to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

-

3.1.2 Simple Distillation Method

This method is suitable for larger sample volumes (at least 5 mL).[6]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. The barometric pressure should also be recorded.[6]

-

Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, this is typically determined by measuring the mass of a known volume.

-

Apparatus: A calibrated electronic balance and a graduated cylinder or a more precise volumetric flask or pycnometer.[8]

-

Procedure:

-

The mass of a clean, dry graduated cylinder (or other volumetric glassware) is measured using an electronic balance.[8]

-

A specific volume of the liquid sample is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass.[8]

-

The density is calculated by dividing the mass of the liquid by its measured volume.

-

For improved accuracy, the procedure can be repeated multiple times, and the average density can be calculated.[8][9] It is also important to control and record the temperature, as density is temperature-dependent.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties discussed.

Caption: Experimental workflow for determining boiling point and density.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. testbook.com [testbook.com]

- 3. Hexane, 1-chloro-2-methyl - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-CHLORO-2-METHYLHEXANE CAS#: 4398-65-6 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

Conformational Analysis of 1-Chloro-2-methylhexane: A Technical Guide

Abstract

This technical guide provides an in-depth conformational analysis of the acyclic haloalkane, 1-chloro-2-methylhexane. Due to the limited availability of direct experimental data on this specific molecule, this analysis is built upon established principles of stereochemistry and supported by data from analogous compounds such as 1-chloropropane (B146392) and 2-methylbutane. The document explores the rotational isomers arising from rotations around the C1-C2 and C2-C3 bonds, considering steric and electronic effects that influence the stability of various conformers. Quantitative data for analogous interactions, presented in tabular format, are used to estimate the relative energies of the staggered and eclipsed conformations. Detailed methodologies for key experimental and computational techniques employed in conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Electron Diffraction (GED), and ab initio computational modeling, are provided. Visualizations of the conformational relationships are presented using Graphviz diagrams to facilitate a clear understanding of the energetic landscape of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a thorough understanding of the conformational preferences of flexible molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules like this compound, which can adopt a multitude of spatial arrangements through rotation around its single bonds, understanding the preferred conformations and the energy barriers between them is of paramount importance. This conformational landscape dictates how the molecule interacts with its environment, including other molecules, solvents, and biological receptors.

This compound possesses two key chiral centers and several rotatable bonds, leading to a complex potential energy surface. This guide focuses on the conformational analysis around the C1-C2 and C2-C3 bonds, as these rotations define the relative orientations of the chloro, methyl, and butyl substituents, which are the primary determinants of the molecule's overall shape and steric profile.

Theoretical Framework

The conformational preferences of this compound are governed by a combination of steric and electronic effects.

-

Steric Hindrance: This is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity. In the context of conformational analysis, steric strain is particularly significant in eclipsed conformations and in gauche interactions between bulky substituents.

-

Torsional Strain: This refers to the destabilization arising from the eclipsing of bonds on adjacent atoms. Staggered conformations minimize torsional strain.

-

Electronic Effects: The presence of the electronegative chlorine atom introduces electronic effects, such as dipole-dipole interactions and hyperconjugation, which can influence conformational stability. Notably, in some haloalkanes, gauche conformations can be stabilized by hyperconjugative interactions, a phenomenon that can counteract steric repulsion. For instance, in 1-chloropropane, the gauche conformer is found to be more stable than the anti conformer.

Conformational Analysis of Key Rotational Bonds

Rotation about the C1-C2 Bond

Rotation around the C1-C2 bond of this compound involves the movement of the chlorine atom and two hydrogen atoms on C1 relative to the methyl, hydrogen, and the rest of the alkyl chain on C2. The primary interactions to consider are those between the chlorine atom and the methyl group.

Rotation about the C2-C3 Bond

The rotation around the C2-C3 bond is more complex, as it involves the interplay between the chloromethyl group, a methyl group, a hydrogen atom, and the butyl group. The most significant steric interactions will be between the larger chloromethyl and butyl groups.

Quantitative Energetic Analysis (Based on Analogous Systems)

| Interaction Type | Groups Involved | Energy Cost (kJ/mol) | Energy Cost (kcal/mol) |

| Gauche (Staggered) | CH₃ / CH₃ | ~3.8 | ~0.9 |

| CH₃ / Butyl | ~4.2 | ~1.0 | |

| Cl / CH₃ | ~0.62 (stabilization) | ~0.15 (stabilization) | |

| Eclipsed | H / H | ~4.0 | ~1.0 |

| H / CH₃ | ~6.0 | ~1.4 | |

| CH₃ / CH₃ | ~11.0 - 19.0 | ~2.6 - 4.5 | |

| Cl / H | ~7.0 | ~1.7 | |

| Cl / CH₃ | ~13.0 | ~3.1 |

Note: The gauche interaction for Cl/CH₃ in 1-chloropropane is stabilizing, meaning the gauche conformer is more stable than the anti. This is an important consideration for the C1-C2 rotation in this compound.

Visualization of Conformational Analysis

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and energy considerations for this compound.

Newman Projections for C1-C2 Bond Rotation

Energy Profile for C2-C3 Bond Rotation

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed to elucidate the conformational landscape of flexible molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For conformational analysis, temperature-dependent NMR studies are particularly informative. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative areas of these signals provide the population distribution, from which the Gibbs free energy difference (ΔG°) between the conformers can be calculated. At higher temperatures, where interconversion is rapid, the observed chemical shifts and coupling constants are a population-weighted average of the values for the individual conformers.

Detailed Protocol (Conceptual):

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent can be critical as it can influence the conformational equilibrium.

-

¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing to the lowest achievable temperature (e.g., -80 °C or lower).

-

Spectral Analysis at Low Temperature: At a temperature where the interconversion is slow, identify and assign the distinct sets of signals corresponding to the major and minor conformers. Integrate the signals to determine the relative populations.

-

Calculation of ΔG°: Use the following equation to calculate the Gibbs free energy difference: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (ratio of the populations of the conformers).

-

Analysis of Averaged Spectra: In the fast-exchange regime, analyze the temperature dependence of the vicinal coupling constants (³J_HH). The observed coupling constant (J_obs) is a weighted average of the coupling constants for the anti (J_a) and gauche (J_g) conformers: J_obs = P_a * J_a + P_g * J_g where P_a and P_g are the mole fractions of the anti and gauche conformers, respectively. By estimating the values of J_a and J_g from model compounds, the populations of the conformers can be determined as a function of temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: Different conformers of a molecule can exhibit distinct vibrational frequencies, particularly in the "fingerprint region" of the IR spectrum (below 1500 cm⁻¹). By monitoring the intensity of these conformer-specific bands as a function of temperature, the enthalpy difference (ΔH°) between the conformers can be determined.

Detailed Protocol (Conceptual):

-

Sample Preparation: Prepare a dilute solution of this compound in a non-polar solvent (e.g., cyclohexane, CCl₄) to minimize intermolecular interactions.

-

FT-IR Spectra Acquisition: Record FT-IR spectra over a range of temperatures using a temperature-controlled cell.

-

Band Assignment: Identify absorption bands that are unique to specific conformers. This often requires comparison with theoretical vibrational frequency calculations.

-

van't Hoff Analysis: Measure the integrated absorbance (area) of at least two conformer-specific bands at each temperature. The ratio of these absorbances is proportional to the equilibrium constant (K_eq).

-

Calculation of ΔH°: Plot ln(K_eq) versus 1/T (a van't Hoff plot). The slope of the resulting line is equal to -ΔH°/R, from which the enthalpy difference can be calculated.

Gas Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the geometric structure of molecules in the gas phase. The scattering of a high-energy electron beam by the molecules produces a diffraction pattern that is dependent on the internuclear distances. By analyzing this pattern, it is possible to determine the bond lengths, bond angles, and the relative abundance of different conformers present in the gas phase.

Experimental Setup (Generalized):

-

Vacuum System: The entire apparatus is maintained under high vacuum to prevent scattering of the electron beam by air molecules.

-

Electron Gun: An electron gun generates a monoenergetic beam of high-energy electrons (typically 40-60 keV).

-

Nozzle Inlet: The gaseous sample of this compound is introduced into the diffraction chamber through a fine nozzle, creating a jet of molecules that intersects the electron beam.

-

Detector: A photographic plate or a modern imaging plate detector records the diffraction pattern, which consists of a series of concentric rings.

-

Data Analysis: The radial distribution of scattered electron intensity is analyzed to extract information about the internuclear distances. This experimental data is then compared to theoretical scattering patterns calculated for different molecular geometries and conformer populations. A least-squares refinement process is used to determine the structure and conformational composition that best fits the experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations

Principle: Computational chemistry methods can be used to model the potential energy surface of a molecule and to calculate the relative energies of its different conformations. These methods solve the Schrödinger equation (or an approximation of it) for the molecule's electronic structure.

Methodology (Conceptual):

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all the low-energy minima (stable conformers) and transition states (rotational barriers). This can be done by systematically rotating the dihedral angles of interest.

-

Geometry Optimization: The geometry of each identified conformer and transition state is optimized to find the lowest energy structure for that particular arrangement of atoms. This is typically done using methods like DFT (e.g., with the B3LYP functional) or Møller-Plesset perturbation theory (e.g., MP2) with an appropriate basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Profile Construction: The relative energies of the conformers and the rotational barriers are plotted as a function of the dihedral angle to construct a potential energy profile for the bond rotation.

Conclusion

The conformational analysis of this compound reveals a complex interplay of steric and electronic effects. While a definitive experimental characterization of its conformational landscape is not yet available, a robust understanding can be achieved by applying fundamental principles of stereochemistry and leveraging data from analogous molecules. The staggered conformations are, as expected, significantly more stable than the eclipsed conformations. The relative stabilities of the various staggered conformers are dictated by the gauche and anti relationships between the chloro, methyl, and butyl substituents. Notably, the potential for stabilizing gauche interactions involving the chlorine atom adds a layer of complexity beyond simple steric considerations.

The experimental and computational protocols outlined in this guide provide a framework for the detailed investigation of the conformational preferences of this compound and other flexible molecules. A thorough understanding of these conformational properties is essential for predicting the molecule's behavior and for its rational design in applications such as drug development and materials science. Further experimental and high-level computational studies are warranted to provide a more precise and complete picture of the conformational energy landscape of this molecule.

An In-depth Technical Guide to 1-Chloro-2-methylhexane: Safety Data and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-Chloro-2-methylhexane. The information herein is compiled from available data for this compound and structurally similar chlorinated alkanes. It is imperative for all personnel handling this compound to be thoroughly familiar with its potential hazards and to adhere strictly to the recommended safety protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl | PubChem[1] |

| Molecular Weight | 134.65 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 86525-68-0 | MolPort |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | Not available | |

| Flash Point | Flammable (inferred from similar compounds) | General knowledge |

| Solubility | Insoluble in water (presumed) | General knowledge |

| Vapor Density | Heavier than air (presumed) | General knowledge |

Hazard Identification and Classification

-

Flammable Liquid: Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation.

Precautionary Statements emphasize the need to keep the substance away from heat, sparks, open flames, and hot surfaces. It is crucial to use explosion-proof electrical, ventilating, and lighting equipment.

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is essential to minimize risks.

Personal Protective Equipment (PPE)

A diagram illustrating the necessary PPE for handling this compound is provided below.

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep containers tightly closed when not in use.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.

-

Store in a flammable liquid storage cabinet.

Emergency Procedures

A logical workflow for responding to emergencies involving this compound is depicted below.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

-

Acute Effects: Irritation to the skin, eyes, and respiratory tract. Inhalation of high concentrations of vapor may cause central nervous system depression.

-

Chronic Effects: Prolonged or repeated skin contact may cause dermatitis. Long-term effects of exposure have not been thoroughly investigated.

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic.

Experimental Protocols: Safe Handling in a Research Setting

The following is a general protocol for handling this compound in a laboratory setting.

Materials and Equipment

-

This compound

-

Appropriate glassware

-

Chemical fume hood

-

Personal Protective Equipment (as outlined in Figure 1)

-

Spill kit with inert absorbent material

-

Fire extinguisher (Class B)

Procedure

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Don all required PPE before entering the designated work area.

-

Have a spill kit and fire extinguisher readily accessible.

-

Ensure all glassware is clean, dry, and free of cracks.

-

-

Handling and Dispensing:

-

Conduct all manipulations of this compound inside the chemical fume hood.

-

When transferring the liquid, use a bonded and grounded system for containers larger than 1 liter to prevent static electricity buildup.

-

Use a pipette or a funnel for transferring small quantities to minimize splashing.

-

Keep the container sealed when not in use.

-

-

Reaction Setup:

-

If heating is required, use a heating mantle, oil bath, or other controlled heating source. Never use an open flame.

-

Ensure the reaction apparatus is securely clamped and assembled correctly to prevent leaks.

-

-

Work-up and Waste Disposal:

-

Quench any reactive materials safely.

-

Collect all waste containing this compound in a properly labeled, sealed container for hazardous waste disposal.

-

Decontaminate all glassware and equipment that came into contact with the chemical.

-

-

Post-Procedure:

-

Clean the work area thoroughly.

-

Remove PPE in the correct order to avoid contaminating skin or clothing.

-

Wash hands and any exposed skin with soap and water.

-

Conclusion

This compound is a chemical that requires careful handling due to its presumed flammability and irritant properties. By understanding its characteristics and adhering to the safety protocols outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. It is the responsibility of the principal investigator or laboratory supervisor to ensure that all personnel are trained on these procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Chloro-2-methylhexane from 2-methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-chloro-2-methylhexane from its corresponding primary alcohol, 2-methyl-1-hexanol. The conversion is achieved through a nucleophilic substitution reaction utilizing thionyl chloride (SOCl₂) in the presence of pyridine (B92270). This method is advantageous due to its mild reaction conditions and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[1] This protocol outlines the reaction mechanism, detailed experimental procedures, purification techniques, and methods for product characterization.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl chlorides, such as this compound, are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. While several methods exist for this conversion, the use of thionyl chloride is often preferred for primary and secondary alcohols.[2] This preference is due to the clean reaction profile and the stereochemical control offered, particularly when a base like pyridine is used.[2]